

Tyk2-IN-5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of **Tyk2-IN-5**, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This document includes summaries of quantitative data, detailed methodologies for key experimental assays, and visualizations of relevant signaling pathways and workflows to support further research and development efforts.

Chemical Structure and Properties

Tyk2-IN-5, also identified as compound 6, is a small molecule inhibitor with the chemical formula C₂₁H₁₉FN₈O₂.

Chemical Identifiers:

• CAS Number: 1797432-62-2

Molecular Formula: C21H19FN8O2

Molecular Weight: 434.4 g/mol

SMILES:

CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5



Below is a 2D representation of the chemical structure of Tyk2-IN-5.

Caption: 2D Chemical Structure of Tyk2-IN-5.

Physicochemical Properties

A summary of the known physicochemical properties of **Tyk2-IN-5** is presented in the table below.

Property	Value	Reference
Molecular Weight	434.43 g/mol	[1]
Solubility	DMSO: 43.33 mg/mL (99.74 mM)	[1]

Biological Activity and Mechanism of Action

Tyk2-IN-5 is a highly potent and selective, orally active inhibitor of Tyk2. It functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2, which in turn prevents the catalytic activity of the kinase (JH1) domain.[2][3] This selective inhibition of Tyk2 disrupts the downstream signaling of key cytokines involved in inflammatory and autoimmune responses.

In Vitro Activity

Target	Assay	Value	Reference
Tyk2 JH2 Domain	Ki	0.086 nM	[2][3]
IFNα-induced signaling	IC50	25 nM	[2][3]
JAK1, JAK2, JAK3	IC50	> 2 μM	[2]

In Vivo Activity

Tyk2-IN-5 has demonstrated significant efficacy in preclinical animal models of autoimmune disease.



Animal Model	Dosing	Outcome	Reference
Rat Adjuvant-Induced Arthritis	5, 10 mg/kg, p.o., twice daily for 20 days	Fully efficacious in preventing paw swelling.	[2]
Rat (IL-12/IL-18 induced IFNy production)	1, 10 mg/kg, p.o., single dose	Dose-dependent inhibition of IFNy production.	[2]

Pharmacokinetic Properties

Species	Dose	Bioavailability	Key Findings	Reference
Rat	10 mg/kg, p.o.	114%	High oral exposure and bioavailability.	[2]

Mechanism of Action: Tyk2 Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN- α / β). Upon cytokine binding to their receptors, Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. **Tyk2-IN-5**, by binding to the JH2 domain, allosterically inhibits the kinase activity of the JH1 domain, thereby blocking this signaling cascade.

Caption: Tyk2 signaling pathway and the inhibitory action of **Tyk2-IN-5**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Tyk2-IN-5**.



Tyk2 JH2 Domain Inhibitor Screening Assay (Fluorescence Polarization)

This biochemical assay is designed to identify and characterize inhibitors that bind to the JH2 pseudokinase domain of Tyk2. The assay is based on the principle of fluorescence polarization (FP), where a fluorescently labeled probe binds to the Tyk2 JH2 domain, resulting in a high FP signal. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in the FP signal.

Materials:

- Recombinant human Tyk2 JH2 domain protein
- Fluorescently labeled JH2 probe (e.g., JH2 probe 1)
- Assay buffer (e.g., JH2 Binding Buffer)
- Test compound (Tyk2-IN-5) and control inhibitors
- 384-well black microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of the test compound (Tyk2-IN-5) at a 10X concentration in an appropriate solvent (e.g., 10% DMSO in water).
- In a 384-well plate, add the assay buffer to all wells.
- Add the diluted test compound or control inhibitor to the respective wells. For positive and negative controls, add the solvent vehicle.
- Add the diluted Tyk2 JH2 protein to all wells except the "blank" and "reference" wells.
- Add the fluorescently labeled JH2 probe to all wells except the "blank" wells.

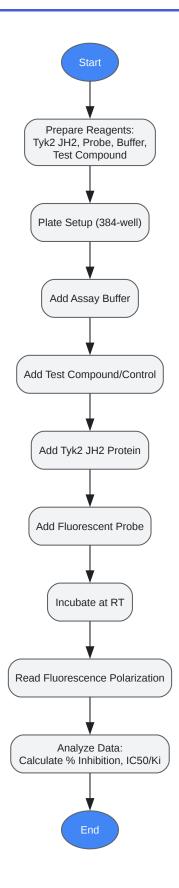






- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Measure the fluorescence polarization of each well using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Ki value by fitting the data to a dose-response curve.





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Caption: Workflow for a Tyk2 JH2 inhibitor screening assay.



IFNα-Induced STAT Phosphorylation Cellular Assay (Flow Cytometry)

This cell-based assay measures the ability of a compound to inhibit the IFN α -induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

- Fresh human whole blood or isolated PBMCs
- Recombinant human IFNα
- Test compound (Tyk2-IN-5) and control inhibitors
- Cell culture medium
- Fix/Lyse buffer
- Permeabilization buffer
- Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3 for T-cells) and phosphorylated STAT (e.g., anti-pSTAT1, anti-pSTAT5)
- Flow cytometer

Procedure:

- Aliquot whole blood or PBMCs into tubes or a 96-well plate.
- Add serial dilutions of the test compound (Tyk2-IN-5) or control inhibitor and incubate for a specified period (e.g., 1 hour) at 37°C.
- Stimulate the cells with a predetermined concentration of IFNα for a short period (e.g., 15 minutes) at 37°C.
- Fix and lyse the red blood cells using a Fix/Lyse buffer.



- Wash the cells and permeabilize the cell membrane using a permeabilization buffer.
- Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular phosphorylated STAT protein.
- Wash the cells to remove unbound antibodies.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the specific cell population (e.g., CD3+ T-cells) and measuring the median fluorescence intensity (MFI) of the phosphorylated STAT signal.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[2][4]

Animals:

· Lewis rats (male or female, specific pathogen-free)

Materials:

- Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.[2][5]
- Vehicle for test compound administration (e.g., 0.5% methylcellulose)
- Test compound (Tyk2-IN-5)
- Positive control (e.g., methotrexate)
- Calipers for measuring paw thickness

Procedure:



- Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or into a hind paw.
- Treatment: Begin administration of the test compound (**Tyk2-IN-5**), vehicle, or positive control on a specified day (e.g., day 0 for prophylactic treatment or after disease onset for therapeutic treatment) and continue for the duration of the study (e.g., 20 days).
- Clinical Scoring: Monitor the animals daily or on alternate days for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling.
- Paw Measurement: Measure the thickness or volume of the hind paws using calipers at regular intervals.
- Body Weight: Record the body weight of the animals throughout the study.
- Termination and Analysis: At the end of the study, animals are euthanized, and tissues (e.g., joints, spleen) can be collected for histological analysis and biomarker assessment.
- Data Analysis: Compare the arthritis scores, paw measurements, and body weight changes between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

Conclusion

Tyk2-IN-5 is a potent, selective, and orally bioavailable allosteric inhibitor of the Tyk2 pseudokinase domain. It demonstrates significant efficacy in preclinical models of autoimmune disease by inhibiting the signaling of key pro-inflammatory cytokines. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for immunemediated disorders.

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- To cite this document: BenchChem. [Tyk2-IN-5: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2639095#tyk2-in-5-chemical-structure-and-properties]

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